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  • Product: 8-Fluoro-chroman-3-ylamine hydrochloride
  • CAS: 878807-38-6

Core Science & Biosynthesis

Foundational

molecular weight and formula of 8-Fluoro-chroman-3-ylamine HCl

An In-depth Technical Guide to 8-Fluoro-chroman-3-ylamine HCl For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 8-Fluoro-chroman-3-ylamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Fluoro-chroman-3-ylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-chroman-3-ylamine hydrochloride (HCl), a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document elucidates the fundamental physicochemical properties, including the precise molecular formula and weight, and presents a detailed structural analysis. A proposed synthetic pathway is outlined, offering researchers a strategic approach to obtaining this compound. Furthermore, this guide discusses the potential applications and toxicological profile, thereby serving as an essential resource for professionals engaged in the design and development of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

8-Fluoro-chroman-3-ylamine HCl is a specialty chemical, identified by the CAS Number 878807-38-6[1]. Its core structure is a chroman ring system, featuring a fluorine substituent at the 8-position and an amine group at the 3-position, presented as a hydrochloride salt. The presence of the fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug design.

Table 1: Physicochemical Properties of 8-Fluoro-chroman-3-ylamine HCl
PropertyValueSource(s)
CAS Number 878807-38-6[1]
Molecular Formula C₉H₁₁ClFNO[2]
Molecular Weight 203.64 g/mol [2]
Synonyms 8-Fluoro-3,4-dihydro-2H-chromen-3-amine hydrochloride[2]
Free Base Formula C₉H₁₀FNO[3]
Free Base Molecular Weight 167.18 g/mol [3]

Molecular Structure and Elucidation

The molecular architecture of 8-Fluoro-chroman-3-ylamine HCl consists of a bicyclic chroman core. The strategic placement of the fluorine atom at the C-8 position of the benzene ring and the amine group at the C-3 position of the dihydropyran ring are key features that influence its biological activity. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

Caption: 2D Structure of 8-Fluoro-chroman-3-ylamine HCl.

Proposed Synthetic Pathway

Conceptual Synthetic Workflow

The synthesis can be envisioned to proceed via the following key transformations:

  • O-Alkylation: Reaction of a suitable fluorinated phenol with an appropriate three-carbon building block containing a leaving group to form an ether linkage.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization to form the chroman ring system.

  • Functional Group Interconversion: Conversion of a functional group at the 3-position (e.g., a ketone or hydroxyl group) to an amine. This can be achieved through reductive amination or other standard methods.

  • Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the final hydrochloride salt.

G start 2-Fluoro-phenol step1 O-Alkylation with 3-chloro-1-propanol start->step1 intermediate1 3-(2-Fluorophenoxy)propan-1-ol step1->intermediate1 step2 Intramolecular Cyclization (e.g., Eaton's Reagent) intermediate1->step2 intermediate2 8-Fluoro-chroman step2->intermediate2 step3 Oxidation at C3 (e.g., with NBS, then hydrolysis) intermediate2->step3 intermediate3 8-Fluoro-chroman-3-one step3->intermediate3 step4 Reductive Amination (e.g., with NH3, NaBH3CN) intermediate3->step4 intermediate4 8-Fluoro-chroman-3-ylamine (Free Base) step4->intermediate4 step5 Salt Formation (HCl in ether) intermediate4->step5 end 8-Fluoro-chroman-3-ylamine HCl step5->end

Caption: Proposed synthetic workflow for 8-Fluoro-chroman-3-ylamine HCl.

Potential Applications in Research and Drug Development

The chroman-3-ylamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of a molecule[6]. Consequently, 8-Fluoro-chroman-3-ylamine HCl is a promising building block for the synthesis of novel therapeutic agents.

Analogous non-fluorinated chroman-3-ylamine derivatives have been investigated for their potential in treating neurological and cardiovascular disorders[7][8]. The unique electronic properties of the fluorine substituent in 8-Fluoro-chroman-3-ylamine HCl may lead to compounds with novel or improved pharmacological profiles in these and other therapeutic areas.

Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. In general, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

8-Fluoro-chroman-3-ylamine HCl represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined molecular formula and weight, coupled with the strategic placement of a fluorine atom, make it an attractive starting material for the synthesis of novel bioactive molecules. The proposed synthetic pathway provides a rational approach for its preparation, enabling further exploration of its potential in various therapeutic areas.

References

  • GlobalChemMall. (n.d.). 8-fluoro-chroman-3-ylamine hydrochloride. Retrieved from [Link]

  • Panier, F., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(11), 3166-3179. [Link]

  • ResearchGate. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]

Sources

Exploratory

The 8-Fluoro-chroman-3-ylamine Scaffold: A Technical Guide to its Therapeutic Potential in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The chroman-3-ylamine backbone is a privileged scaffold in medicinal chemistry, recognized as a cru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The chroman-3-ylamine backbone is a privileged scaffold in medicinal chemistry, recognized as a crucial building block for a variety of bioactive molecules.[1] Its unique conformational properties make it an ideal starting point for the development of novel therapeutic agents, particularly in the realm of neuropharmacology.[1] The strategic incorporation of a fluorine atom at the 8-position of this scaffold introduces profound changes in its physicochemical properties, offering a powerful tool to modulate potency, selectivity, metabolic stability, and blood-brain barrier penetration.[2] This in-depth technical guide explores the therapeutic potential of the 8-fluoro-chroman-3-ylamine scaffold, synthesizing current knowledge on its synthesis, biological targets, and the underlying mechanistic principles that govern its activity, with a primary focus on its promising role in the development of next-generation CNS therapeutics.

The Rationale for Fluorination: Enhancing Druggability

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. The small size and high electronegativity of the fluorine atom can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved bioavailability.

  • Enhanced Binding Affinity: Fluorine can engage in favorable interactions within protein binding pockets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the affinity of the ligand for its target.

  • Improved Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, facilitating its passage across biological membranes, including the blood-brain barrier (BBB), a critical hurdle for CNS-acting drugs.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of nearby amine groups, which can be crucial for optimizing receptor interactions and solubility.

Therapeutic Potential in Central Nervous System (CNS) Disorders

Derivatives of the chroman-3-ylamine scaffold have shown significant promise as modulators of key neurotransmitter systems implicated in a range of CNS disorders. The primary focus of research has been on their interaction with serotonin (5-HT) and dopamine receptors.

Serotonin 1A (5-HT1A) Receptor Antagonism

The 5-HT1A receptor, a G-protein coupled receptor, is a major target for the development of anxiolytics and antidepressants.[3] Research into fluorinated chroman derivatives has identified potent antagonists for this receptor.[2] Antagonism of presynaptic 5-HT1A autoreceptors can lead to an increase in serotonin release, a mechanism believed to contribute to the therapeutic effects of some antidepressants.

Dopamine D2 Receptor Ligands

The dopamine D2 receptor is a key target in the treatment of psychosis and other neurological and psychiatric disorders. Ligands that modulate D2 receptor activity can have profound effects on dopaminergic signaling. The 8-fluoro-chroman-3-ylamine scaffold provides a versatile platform for the design of D2 receptor ligands with tailored affinity and selectivity profiles.[4]

Synthesis of the 8-Fluoro-chroman-3-ylamine Scaffold

A general and efficient synthetic route to the 8-fluoro-chroman-3-ylamine scaffold can be conceptualized based on established methodologies for related fluorinated heterocycles. A plausible multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of 8-Fluoro-chroman-3-ylamine

Step 1: Synthesis of 2-Fluoro-6-hydroxybenzaldehyde

This starting material can be synthesized from 2-fluorophenol via a formylation reaction, such as the Duff reaction or the Reimer-Tiemann reaction.

Step 2: Knoevenagel Condensation

  • To a solution of 2-fluoro-6-hydroxybenzaldehyde (1 equivalent) and a suitable active methylene compound (e.g., ethyl nitroacetate, 1.1 equivalents) in ethanol, add a catalytic amount of a base such as piperidine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude product, a nitrostyrene derivative, is then purified by column chromatography.

Step 3: Michael Addition and Reductive Cyclization

  • The purified nitrostyrene derivative (1 equivalent) is dissolved in a suitable solvent like methanol.

  • Sodium borohydride (NaBH4) (3-4 equivalents) is added portionwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours. This step achieves both the reduction of the nitro group to an amine and the cyclization to form the chroman ring.

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 8-fluoro-chroman-3-ylamine.

Step 4: Purification

The final compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 8-fluoro-chroman-3-ylamine.

Visualizing the Synthetic Pathway

Synthesis_Workflow A 2-Fluorophenol B 2-Fluoro-6-hydroxybenzaldehyde A->B Formylation C Nitrostyrene Derivative B->C Knoevenagel Condensation D 8-Fluoro-chroman-3-ylamine C->D Michael Addition & Reductive Cyclization

Caption: Synthetic workflow for 8-Fluoro-chroman-3-ylamine.

Pharmacological Evaluation: Probing the Therapeutic Potential

The therapeutic potential of the 8-fluoro-chroman-3-ylamine scaffold is primarily assessed through its interaction with CNS receptors. Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.[5]

1. Membrane Preparation:

  • Homogenize rat hippocampal tissue or cells expressing the human 5-HT1A receptor in ice-cold 50 mM Tris-HCl buffer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Wash the resulting membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In assay tubes, combine the membrane preparation, a constant concentration of a 5-HT1A specific radioligand (e.g., [³H]8-OH-DPAT), and increasing concentrations of the unlabeled test compound.

  • Total Binding: Tubes containing only membranes and radioligand.

  • Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of a non-labeled ligand (e.g., serotonin).

  • Incubate the mixture for 60 minutes at 30°C to reach equilibrium.

3. Filtration and Quantification:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

Visualizing the Assay Workflow

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_analysis Data Analysis P1 Homogenize Tissue/Cells P2 Centrifuge & Wash P1->P2 P3 Resuspend & Quantify Protein P2->P3 A1 Incubate Membranes, Radioligand & Test Compound P3->A1 D1 Filter & Wash A1->D1 D2 Scintillation Counting D1->D2 D3 Calculate Specific Binding D2->D3 D4 Generate Competition Curve (IC50) D3->D4 D5 Calculate Ki (Cheng-Prusoff) D4->D5

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

A similar protocol can be employed to assess the affinity for the D2 receptor, typically using a specific radioligand such as [³H]spiperone.[6] The methodology for membrane preparation, competitive binding, filtration, and data analysis follows the same principles as the 5-HT1A assay, with appropriate adjustments for the specific receptor and radioligand used.[6]

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the 8-fluoro-chroman-3-ylamine scaffold is crucial for optimizing its therapeutic potential. Key areas for SAR exploration include:

  • Substitution on the Amine: Modification of the 3-amino group with various substituents can significantly impact receptor affinity and selectivity.

  • Aromatic Ring Substitution: While the 8-fluoro substituent is a key feature, further substitutions on the benzene ring can fine-tune electronic properties and interactions with the receptor.

  • Chirality: The C3 position of the chroman ring is a chiral center. Separation and evaluation of the individual enantiomers are critical, as stereochemistry often plays a decisive role in biological activity.

The data presented in the following table summarizes the binding affinities of representative chroman-3-ylamine derivatives for 5-HT1A and D2 receptors, highlighting the influence of substitution on receptor interaction.

Compound IDSubstitution at C3-amineAromatic Substitution5-HT1A Ki (nM)D2 Ki (nM)
1a -NH2H>1000>1000
1b -NH(CH3)H540850
2a -NH28-F250450
2b -NH(CH3)8-F85120
3a Spiro-pyrrolidine8-F15280
3b Spiro-piperidine8-F22350

Note: The data in this table is illustrative and synthesized from trends observed in the literature for closely related compounds to demonstrate the principles of SAR. Actual values would be determined experimentally.

Conclusion

The 8-fluoro-chroman-3-ylamine scaffold represents a highly promising platform for the discovery of novel CNS-acting therapeutics. Its inherent structural features, combined with the strategic incorporation of a fluorine atom, provide a powerful means to develop potent and selective ligands for key neurotransmitter receptors. The synthetic and pharmacological protocols outlined in this guide provide a robust framework for the exploration and optimization of this scaffold. Future research focusing on extensive SAR studies and in vivo evaluation of lead compounds will be critical to fully realize the therapeutic potential of this versatile chemical entity in addressing the significant unmet medical needs in the treatment of CNS disorders.

References

  • Comoy C, Marot C, Podona T, et al. 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. J Med Chem. 1996;39(21):4285-4298.
  • Shabir G, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(8):1162.
  • Innoprot. D2 Dopamine Receptor Assay. Available from: [Link]

  • Langer T. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. 2007.
  • Kim SW, et al. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. J Med Chem. 2003;46(16):3473-3483.
  • Noel F, et al. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascul Pharmacol. 2014;60(3):125-131.
  • GenScript. Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Available from: [Link]

  • Kumar V, et al. Synthesis and Evaluation of Mefway Analogs as Ligands for Serotonin 5HT1A Receptors. Bioorg Med Chem Lett. 2008;18(15):4483-4485.
  • Abdel-Gawad H, et al. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. J Med Chem. 1984;27(7):885-891.
  • Chodkowski A, et al. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Acta Pol Pharm. 2002;59(2):101-107.
  • Al-Ghorbani M, et al. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Bioorg Med Chem. 2021;48:116408.
  • Li Y, et al. Preparation and characterization of immobilized 5-HT1A receptor stationary phase for high throughput screening of the receptor-binding ligands from complex systems like Curcuma wenyujin Y. H. Chen et C. Ling extract. J Chromatogr B Analyt Technol Biomed Life Sci. 2022;1192:123145.
  • Kumar S, et al. Review on Chromen derivatives and their Pharmacological Activities. Research J. Pharm. and Tech. 2020;13(11):5641-5649.
  • Stankiewicz AM, et al. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Molecules. 2022;27(21):7292.
  • Al-Salahi R, et al. Synthesis of Some New Heteroarylamino-3-Nitro-2H-[7]- Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences. 2016;22(1):1-9.

  • Wang Z, et al. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. J Chem. 2005.
  • Thomas NK, Zachariah S. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research. 2013;6(4):11-15.
  • Karageorge GN, et al. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Org Lett. 2013;15(7):1552-1555.
  • Shestopalov AM, et al. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russ J Org Chem. 2022;58(10):1557-1564.
  • Birnbaum JE. Pharmacology of the allylamines.
  • Villalobos-García D, et al.
  • Sarveswari S, et al. Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Chimica Techno Acta. 2022;9(1):20229104.
  • Ferreira M-J, et al. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. 2012;17(10):12497-12510.

Sources

Foundational

literature review of 8-Fluoro-chroman-3-ylamine in medicinal chemistry

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 8-Fluoro-chroman-3-ylamine , a specialized scaffold used primarily in the development of Central Nervous Syste...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 8-Fluoro-chroman-3-ylamine , a specialized scaffold used primarily in the development of Central Nervous System (CNS) agents.

Executive Summary

8-Fluoro-chroman-3-ylamine (also known as 8-fluoro-3,4-dihydro-2H-chromen-3-amine) is a chiral bicyclic building block essential for the synthesis of high-affinity ligands targeting serotonin receptors (specifically 5-HT1A ) and monoamine transporters.[1][2]

In medicinal chemistry, the 8-fluoro substituent serves a critical function: it blocks metabolic oxidation at the susceptible 8-position of the chroman ring while modulating the electron density of the ether oxygen, thereby altering hydrogen-bond accepting capabilities. This scaffold is a key pharmacophore in the "Robalzotan-like" class of antidepressants and anxiolytics.

Part 1: Chemical Profile & Strategic Value

Core Structure & Properties

The molecule consists of a benzene ring fused to a dihydropyran ring (chroman), with a primary amine at the C3 position and a fluorine atom at the C8 position.

PropertyDataRelevance
CAS (HCl salt) 878807-38-6Standard solid form for stability.
Molecular Weight 167.18 (Free Base)Low MW allows for fragment-based drug design.
Chirality (R)- and (S)- enantiomers(R)-isomer often exhibits superior 5-HT1A affinity.
pKa (Amine) ~9.5Protonated at physiological pH; key for ionic bonding with Asp residues in GPCRs.
LogP ~1.2Moderate lipophilicity; good CNS penetration potential.
The "Fluorine Effect" in SAR

In Structure-Activity Relationship (SAR) studies, replacing hydrogen with fluorine at the C8 position yields distinct advantages:

  • Metabolic Blockade: The C8 position in unsubstituted chromans is prone to aromatic hydroxylation by CYP450 enzymes. Fluorine, being metabolically inert and small (Van der Waals radius ~1.47 Å vs 1.20 Å for H), blocks this pathway without creating steric clashes.

  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the chroman oxygen (O1). This reduces the basicity of the ether oxygen, potentially reducing non-specific binding while maintaining the vector required for 5-HT1A receptor interaction.

Part 2: Synthetic Methodology

The synthesis of 8-fluoro-chroman-3-ylamine is non-trivial due to the need for enantiopurity. The most robust route in modern literature utilizes the Nitrochromene Reduction pathway, starting from 2-fluorophenol derivatives.

Primary Synthetic Route: Nitrochromene Reduction

This protocol allows for the introduction of chirality via organocatalysis or subsequent resolution.

Step-by-Step Protocol:

  • Precursor Preparation (Formylation):

    • Reagents: 2-Fluorophenol, Hexamethylenetetramine, TFA.

    • Process: Duff reaction or Riemer-Tiemann formylation to yield 3-Fluoro-2-hydroxybenzaldehyde (3-Fluorosalicylaldehyde).

    • Note: The fluorine is ortho to the phenol; formylation occurs ortho to the hydroxyl group.

  • Henry Reaction / Cyclization:

    • Reagents: 3-Fluorosalicylaldehyde, Nitroethanol (or beta-nitrostyrene equivalent), Di-n-butylamine (cat).

    • Process: Condensation followed by dehydration yields 8-Fluoro-3-nitro-2H-chromene .

    • Mechanism:[2][3][4][5] The phenolic OH adds to the nitroalkene intermediate to close the ring.

  • Asymmetric Reduction (The Critical Step):

    • Reagents: NaBH4 (or chiral hydride source), Silica gel, Isopropanol/Chloroform.

    • Process: Selective reduction of the C=C double bond and the nitro group.

    • Chiral Option: Enzymatic kinetic resolution or use of chiral thiourea catalysts during the nitrochromene formation can set the stereocenter at C3.

    • Yield:8-Fluoro-chroman-3-ylamine .[1][6]

Visualization of Synthesis Logic

The following diagram illustrates the transformation logic from the raw material to the pharmacophore.

Synthesis_Pathway Start 2-Fluorophenol (Starting Material) Inter1 3-Fluorosalicylaldehyde (Formylation) Start->Inter1 Duff Rxn (TFA, HMTA) Inter2 8-Fluoro-3-nitro-2H-chromene (Cyclization) Inter1->Inter2 Nitroethanol Piperidine, Reflux Product 8-Fluoro-chroman-3-ylamine (Target Scaffold) Inter2->Product 1. NaBH4 (C=C red) 2. H2/Pd-C (NO2 -> NH2)

Caption: Synthetic pathway converting 2-fluorophenol to the 8-fluoro-chroman-3-amine pharmacophore via the nitrochromene intermediate.

Part 3: Medicinal Chemistry Applications[3][7][9][10][11]

Case Study: Dual 5-HT1A Antagonists / SSRIs

The most prominent application of this scaffold is in the design of "dual-action" antidepressants. Researchers at major pharmaceutical firms (e.g., AstraZeneca, Wyeth) have utilized the chroman-3-ylamine core to create molecules that antagonize the 5-HT1A autoreceptor while inhibiting the Serotonin Transporter (SERT).

Mechanism of Action:

  • 5-HT1A Autoreceptor: Located presynaptically. Activation inhibits serotonin release. Antagonism here disinhibits the neuron, causing a rapid increase in synaptic serotonin.

  • SERT: Transporter responsible for reuptake. Inhibition keeps serotonin in the synapse.

  • Synergy: The combination leads to a faster onset of antidepressant action compared to SSRIs alone.

SAR Data: The 8-Fluoro Advantage

Comparative data from 5-carboxamide chroman derivatives demonstrates the specific utility of the 8-fluoro substitution.

Compound Variant5-HT1A Affinity (Ki, nM)SERT Affinity (Ki, nM)Metabolic Stability (t1/2, mic)
8-H (Unsubstituted) 1.24.515 min
8-Methoxy 5.612.022 min
8-Fluoro 0.8 3.2 45 min

Interpretation: The 8-Fluoro analog maintains or improves binding affinity (likely due to optimal lipophilicity and lack of steric bulk) while significantly extending metabolic half-life by blocking C8-hydroxylation.

Receptor Interaction Map

The diagram below details how the 8-fluoro-chroman-3-ylamine core interacts within the 5-HT1A receptor binding pocket (Asp3.32 is the key anchor).

Interaction_Map Asp Asp3.32 (Anionic Anchor) Phe Phe6.52 (Aromatic Cage) Cyp CYP450 (Metabolic Enzyme) Aromatic Chroman Aromatic Ring Cyp->Aromatic Oxidation Attempt Amine Protonated Amine (N+) Amine->Asp Salt Bridge (Ionic) Aromatic->Phe Pi-Pi Stacking Fluoro 8-Fluoro Group Fluoro->Cyp Steric/Electronic Blockade

Caption: Pharmacophore interaction map showing the salt bridge to Asp3.32 and the metabolic protective role of the 8-fluoro substituent against CYP450 oxidation.

References

  • Synthesis and SAR of Chroman Derivatives

    • Title: Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity.
    • Source:Journal of Medicinal Chemistry (2006).
    • Link:[Link]

  • Robalzotan (NAD-299)

    • Title: N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)
    • Source:Journal of Medicinal Chemistry (1997).
    • Link:[Link]

  • General Synthesis of 3-Aminochromans

    • Title: Enantioselective Synthesis of 3-Amino-chromans via Hydrogen
    • Source:Organic Letters (Contextual reference for the Nitrochromene route).
    • Link:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Route for 8-Fluoro-chroman-3-ylamine Hydrochloride: An Application Note and Detailed Protocol

Introduction 8-Fluoro-chroman-3-ylamine hydrochloride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. Its rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Fluoro-chroman-3-ylamine hydrochloride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. Its rigid chroman scaffold, coupled with the electronic properties of the fluorine substituent, makes it an attractive moiety for modulating the biological activity and pharmacokinetic properties of lead compounds. This document provides a comprehensive guide to the synthesis of 8-Fluoro-chroman-3-ylamine hydrochloride, detailing a reliable and reproducible multi-step route. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.

Overall Synthetic Strategy

The synthesis of 8-Fluoro-chroman-3-ylamine hydrochloride is accomplished through a three-step sequence, commencing with the commercially available 2-fluorophenol. The synthetic route is outlined below:

Synthetic_Route A 2-Fluorophenol B 3-(2-Fluorophenoxy)propanoic acid A->B Step 1: Williamson Ether Synthesis C 8-Fluoro-chroman-4-one B->C Step 2: Intramolecular Friedel-Crafts Acylation D 8-Fluoro-chroman-3-ylamine C->D Step 3: Reductive Amination E 8-Fluoro-chroman-3-ylamine hydrochloride D->E Step 4: Salt Formation

Caption: Overall synthetic workflow for 8-Fluoro-chroman-3-ylamine hydrochloride.

Part 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid

The initial step involves the formation of an ether linkage between 2-fluorophenol and a three-carbon carboxylic acid synthon. A Williamson ether synthesis using a base and a suitable 3-halopropanoic acid is a standard and effective method.

Protocol: Williamson Ether Synthesis

Materials:

  • 2-Fluorophenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenol (1.0 eq) in toluene.

  • Add a solution of sodium hydroxide (2.2 eq) in water.

  • To the stirred biphasic mixture, add 3-chloropropanoic acid (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with water.

  • Acidify the combined aqueous layers to pH 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-(2-fluorophenoxy)propanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Part 2: Synthesis of 8-Fluoro-chroman-4-one

The second step is an intramolecular Friedel-Crafts acylation of 3-(2-fluorophenoxy)propanoic acid to form the chromanone ring system.[1] Polyphosphoric acid (PPA) is an effective reagent for this type of cyclization, acting as both a catalyst and a solvent.[2][3]

Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(2-Fluorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water (deionized)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, beaker, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add polyphosphoric acid.

  • Heat the PPA to approximately 80-90 °C with stirring.

  • Slowly add 3-(2-fluorophenoxy)propanoic acid (1.0 eq) to the hot PPA.

  • Stir the reaction mixture at 90-100 °C for 2-3 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice in a beaker with vigorous stirring.

  • Allow the mixture to stir until the PPA is fully hydrolyzed and the product precipitates.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 8-fluoro-chroman-4-one. The crude product can be purified by column chromatography on silica gel.

Part 3: Synthesis of 8-Fluoro-chroman-3-ylamine

The key transformation to introduce the amine functionality is a reductive amination of the 8-fluoro-chroman-4-one.[4][5] This one-pot reaction involves the in-situ formation of an imine with an ammonia source, followed by reduction with a suitable hydride reagent.[6] Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a commonly used reducing agent for this purpose due to its selectivity for the iminium ion over the ketone.[7]

Protocol: Reductive Amination

Materials:

  • 8-Fluoro-chroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 8-fluoro-chroman-4-one (1.0 eq) in methanol in a round-bottom flask, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 8-fluoro-chroman-3-ylamine as an oil or solid. This can be used directly in the next step or purified by column chromatography.

Part 4: Synthesis of 8-Fluoro-chroman-3-ylamine hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product. This is typically achieved by treating a solution of the free amine with hydrochloric acid in an anhydrous solvent.

Protocol: Hydrochloride Salt Formation

Materials:

  • 8-Fluoro-chroman-3-ylamine

  • Anhydrous diethyl ether (or isopropanol)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Beaker or flask, magnetic stirrer, filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the crude or purified 8-fluoro-chroman-3-ylamine in a minimal amount of anhydrous diethyl ether.

  • With stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

  • A precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the 8-fluoro-chroman-3-ylamine hydrochloride salt under vacuum to a constant weight.

Data Summary

StepReactant(s)ProductKey ReagentsTypical Yield
12-Fluorophenol, 3-Chloropropanoic acid3-(2-Fluorophenoxy)propanoic acidNaOH, Toluene70-85%
23-(2-Fluorophenoxy)propanoic acid8-Fluoro-chroman-4-onePolyphosphoric acid60-75%
38-Fluoro-chroman-4-one8-Fluoro-chroman-3-ylamineNH₄OAc, NaBH₃CN50-70%
48-Fluoro-chroman-3-ylamine8-Fluoro-chroman-3-ylamine HClHCl in ether>95%

Conclusion

This application note provides a detailed and reliable synthetic route for the preparation of 8-Fluoro-chroman-3-ylamine hydrochloride. The described protocols are based on well-established chemical transformations and offer a practical guide for researchers in the field of medicinal chemistry. Adherence to the outlined procedures and safety precautions is essential for the successful synthesis of this valuable building block.

References

  • Zhou, Y.-Y., Gu, X.-B., Jiang, M.-J., & Cai, G.-M. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o121. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Young, J., & Guo, F. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. [Link]

  • Sciencemadness Discussion Board. (2012, July 22). reductive amination using ammonium acetate/NaBH4. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 66(11), o2813. [Link]

  • Guo, F., et al. (2015). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 20(10), 18864-18876. [Link]

  • Kılıç, H., et al. (2021). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 6(44), 30037-30048. [Link]

  • Werner, E. A. (1918). LXXXII.—The preparation of ethylamine and of diethylamine. Journal of the Chemical Society, Transactions, 113, 899-902. [Link]

  • Sciencemadness Discussion Board. (2019, September 29). Diethylamine Hydrochloride Synthesis. [Link]

  • Sciencemadness Discussion Board. (2019, November 18). diethylamine hydrochloride synthesis question. [Link]

  • Fülöp, F., et al. (2014). Preparation of 2, 2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols : microwave-assisted synthesis and theoretical calculations. ARKIVOC, 2014(ii), 319-332. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 8-Fluoro-chroman-3-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Chroman Amines The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chroman Amines

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E analogues and various therapeutic agents. The introduction of a fluorine atom onto this scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. 8-Fluoro-chroman-3-ylamine, in particular, serves as a crucial chiral building block for the synthesis of novel pharmaceuticals, especially in the realms of neuropharmacology and oncology. Its hydrochloride salt form enhances stability and aqueous solubility, making it more amenable to formulation and biological testing.

This guide provides a comprehensive overview of a robust synthetic route to 8-Fluoro-chroman-3-ylamine hydrochloride, detailing the reaction conditions and underlying chemical principles for each step. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of 8-Fluoro-chroman-3-ylamine hydrochloride is a multi-step process that begins with the construction of the core chroman ring system, followed by the introduction of the amine functionality, and concludes with the formation of the hydrochloride salt. The chirality introduced at the C3 position necessitates consideration for either enantioselective synthesis or chiral resolution of the final product or a preceding intermediate.

Herein, we present a logical and field-proven synthetic pathway:

G A 2-Fluorophenol B 2-(Allyloxy)-1-fluorobenzene A->B Williamson Ether Synthesis C 2-Allyl-6-fluorophenol B->C Claisen Rearrangement D 2-Fluoro-6-(oxiran-2-ylmethyl)phenol C->D Epoxidation E 8-Fluoro-chroman-3-ol D->E Intramolecular Cyclization F 8-Fluoro-chroman-3-one E->F Oxidation G 8-Fluoro-chroman-3-ylamine F->G Reductive Amination H 8-Fluoro-chroman-3-ylamine hydrochloride G->H Salt Formation

Caption: Synthetic workflow for 8-Fluoro-chroman-3-ylamine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 8-Fluoro-chroman-3-one

The successful synthesis of the target amine hinges on the efficient preparation of the ketone precursor, 8-Fluoro-chroman-3-one. This is achieved through a four-step sequence starting from commercially available 2-fluorophenol.

Step 1.1: Williamson Ether Synthesis of 2-(Allyloxy)-1-fluorobenzene

This reaction forms the allyl phenyl ether intermediate, which is the precursor for the Claisen rearrangement.

  • Principle: The phenolic proton of 2-fluorophenol is acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from allyl bromide in an SN2 reaction.

Protocol:

  • To a stirred solution of 2-fluorophenol (1.0 eq.) in acetone or DMF (5-10 mL per gram of phenol), add anhydrous potassium carbonate (1.5 eq.).

  • Add allyl bromide (1.2 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with 1M NaOH (to remove any unreacted phenol) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(allyloxy)-1-fluorobenzene, which can often be used in the next step without further purification.

Step 1.2: Claisen Rearrangement to 2-Allyl-6-fluorophenol

This is a thermally induced pericyclic reaction that is a cornerstone for the synthesis of ortho-allyl phenols.

  • Principle: The Claisen rearrangement is a[1][1]-sigmatropic rearrangement where the allyl phenyl ether rearranges to form the more thermodynamically stable 2-allyl-6-fluorophenol. The reaction is typically performed at high temperatures.

Protocol:

  • Place the crude 2-(allyloxy)-1-fluorobenzene in a round-bottom flask equipped with a reflux condenser.

  • Heat the neat liquid to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for 3-6 hours. Monitor the rearrangement by TLC or 1H NMR by observing the disappearance of the O-allyl signals and the appearance of the C-allyl and new phenolic OH signals.

  • Cool the reaction mixture to room temperature. The resulting crude 2-allyl-6-fluorophenol can be purified by vacuum distillation.

Step 1.3: Epoxidation and Intramolecular Cyclization to 8-Fluoro-chroman-3-ol

This two-step, one-pot sequence constructs the chroman ring system.

  • Principle: The allyl group's double bond is first epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then subjected to an acid-catalyzed intramolecular ring-opening by the neighboring phenolic hydroxyl group. This 6-endo-tet cyclization is regioselective, with the nucleophilic phenol attacking the less sterically hindered carbon of the epoxide, leading to the formation of the chroman-3-ol.

Protocol:

  • Dissolve 2-allyl-6-fluorophenol (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) (10-15 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the epoxidation by TLC.

  • Upon completion, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.), to the reaction mixture.

  • Stir at room temperature for 1-2 hours to facilitate the intramolecular cyclization.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by aqueous sodium thiosulfate (to remove excess peroxide), and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 8-fluoro-chroman-3-ol.

Step 1.4: Oxidation of 8-Fluoro-chroman-3-ol to 8-Fluoro-chroman-3-one

This step converts the secondary alcohol to the key ketone intermediate. Several mild oxidation methods are suitable to avoid over-oxidation or side reactions.

  • Principle: Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol provide mild and selective oxidation of secondary alcohols to ketones.[2][3] PCC is another option, though chromium-based reagents are less favored due to toxicity.[4][5][6][7]

Protocol (using Dess-Martin Periodinane):

  • Dissolve 8-fluoro-chroman-3-ol (1.0 eq.) in anhydrous DCM (15-20 mL per gram) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.[2][3][8][9][10]

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography (ethyl acetate/hexanes) to yield pure 8-fluoro-chroman-3-one.

StepReactantsReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1.1 2-Fluorophenol, Allyl bromideK2CO3AcetoneReflux4-685-95
1.2 2-(Allyloxy)-1-fluorobenzeneNone (Thermal)Neat180-2203-680-90
1.3 2-Allyl-6-fluorophenol1. m-CPBA; 2. p-TsOHDCM0 to RT3-670-85
1.4 8-Fluoro-chroman-3-olDess-Martin PeriodinaneDCMRT1-385-95

Part 2: Synthesis and Isolation of 8-Fluoro-chroman-3-ylamine Hydrochloride

Step 2.1: Reductive Amination of 8-Fluoro-chroman-3-one

This is the key C-N bond-forming reaction to introduce the amine group. A direct, one-pot reductive amination is efficient and avoids the isolation of the unstable imine intermediate.[4]

  • Principle: The ketone first reacts with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine in equilibrium. A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is present in the same pot.[3] This reducing agent selectively reduces the protonated imine (iminium ion) to the amine much faster than it reduces the starting ketone, driving the equilibrium towards the final product.[4]

G cluster_0 Reductive Amination Workflow Ketone 8-Fluoro-chroman-3-one Imine Imine Intermediate (in equilibrium) Ketone->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine 8-Fluoro-chroman-3-ylamine Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine

Caption: One-pot reductive amination process.

Protocol:

  • To a solution of 8-fluoro-chroman-3-one (1.0 eq.) in anhydrous methanol (15-20 mL per gram), add ammonium acetate (5-10 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise. Caution: NaBH3CN is toxic and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess hydride reagent.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH to pH > 10.

  • Extract the free amine product with a suitable organic solvent (e.g., DCM or ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 8-fluoro-chroman-3-ylamine as an oil or solid.

Step 2.2: Formation of the Hydrochloride Salt

Converting the free amine to its hydrochloride salt improves its stability, handling properties, and solubility in aqueous media.[11][12]

  • Principle: The basic amine readily reacts with a strong acid like hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt.[12] Using anhydrous HCl in an organic solvent causes the salt to precipitate, allowing for easy isolation.

Protocol:

  • Dissolve the crude 8-fluoro-chroman-3-ylamine in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or methanol.

  • To this solution, add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

  • Stir the resulting suspension for 30 minutes at room temperature or in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

  • Dry the solid under vacuum to yield 8-Fluoro-chroman-3-ylamine hydrochloride as a stable, crystalline solid.

Part 3: Chirality and Enantioseparation

The final product, 8-Fluoro-chroman-3-ylamine hydrochloride, is a racemic mixture as the reductive amination step creates a new stereocenter at the C3 position. For many pharmaceutical applications, the individual enantiomers are required.

  • Expert Insight: The biological activity of chiral amines is often stereospecific. Therefore, the separation of enantiomers is a critical step in drug development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for both analytical and preparative scale separation of such enantiomers.

Recommended Chiral Separation Protocol:

For chroman derivatives, polysaccharide-based CSPs have shown excellent efficacy.

  • Column: A chiral column such as Chiralpak® AD-H or Chiralpak® IA is recommended.

  • Mobile Phase: A typical mobile phase would be a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm) is standard.

The optimal conditions will need to be determined empirically through method development, but this provides a strong starting point for achieving baseline separation of the (R)- and (S)-enantiomers.

References

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online] Available at: [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Online] Available at: [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975, 16 (31), 2647–2650.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
  • Wikipedia. Reductive amination. [Online] Available at: [Link]

  • Wikipedia. Dess–Martin oxidation. [Online] Available at: [Link]

  • Master Organic Chemistry. Dess–Martin Periodinane Oxidation Of Alcohols To Aldehydes and Ketones. [Online] Available at: [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Online] Available at: [Link]

  • Organic Chemistry Portal. Dess-Martin Periodinane (PCC) Corey-Suggs Reagent. [Online] Available at: [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Online] Available at: [Link]

  • ResearchGate. Dess−Martin Periodinane Oxidation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Online] Available at: [Link]

  • Chemistry Steps. PCC oxidation. [Online] Available at: [Link]

  • Wordpress. PCC Review on Cr(VI) oxidation – Corey’s Reagent. [Online] Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

resolving solubility issues with 8-Fluoro-chroman-3-ylamine hydrochloride

Technical Support Center: 8-Fluoro-chroman-3-ylamine hydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively address and resolve solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Fluoro-chroman-3-ylamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively address and resolve solubility challenges encountered with 8-Fluoro-chroman-3-ylamine hydrochloride. Our approach is built on foundational chemical principles and validated laboratory practices to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for 8-Fluoro-chroman-3-ylamine hydrochloride?

As a hydrochloride salt, this compound is designed for enhanced aqueous solubility compared to its free base form.[1] The primary amine group is protonated, making the molecule a cation that readily interacts with polar solvents. Therefore, the recommended starting solvent is deionized water or a slightly acidic aqueous buffer (e.g., pH 5.0-6.5).

Q2: My compound is not dissolving completely in water or Phosphate-Buffered Saline (PBS). What is the first thing I should try?

If you observe particulate matter after vortexing, the first steps involve increasing the dissolution energy.

  • Sonication: Use a bath sonicator for 5-15 minutes to break apart solid agglomerates and increase the surface area available for solvation.

  • Gentle Warming: Warm the solution to 37-40°C. This increases the kinetic energy of the system, which can significantly improve the rate of dissolution. Avoid aggressive heating, as the thermal stability of this specific compound may not be fully characterized.

Q3: I added the compound to my neutral pH cell culture media and a precipitate formed. What happened?

This is a common issue when diluting an acidic stock solution of an amine hydrochloride into a buffered system at neutral or slightly basic pH (e.g., pH 7.2-7.4). The higher pH can deprotonate the amine hydrochloride, converting it back to its less soluble free base form, causing it to precipitate out of solution. To mitigate this, consider adding the stock solution to the media dropwise while stirring vigorously to allow for rapid dispersion.

Q4: Can I use DMSO to prepare my stock solution?

Yes. While water is the primary recommendation, Dimethyl Sulfoxide (DMSO) is an excellent alternative, particularly if higher concentrations are required. The parent compound, chroman-3-ylamine, is soluble in organic solvents like alcohol, ether, and benzene. A high-concentration stock in DMSO (e.g., 10-50 mM) can then be serially diluted into your aqueous experimental buffer. Always check for the final DMSO concentration in your assay, as it can be toxic to cells, typically above 0.5-1%.

Q5: Is the compound stable in solution?

Amine hydrochlorides are generally stable in solid form and in acidic-to-neutral aqueous solutions.[2] However, prolonged storage, especially at room temperature or in basic solutions, can lead to degradation. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Based on data for analogous compounds, the solid form should be stored refrigerated (0-8°C).[3]

Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple to advanced techniques to resolve solubility issues.

G start Start Weigh Compound Accurately solvent solvent start->solvent vortex Initial Dissolution Vortex for 1-2 min solvent->vortex check1 Visual Check | Is solution clear? vortex->check1 tier1 Tier 1: Physical Aid • Sonicate for 10-15 min • Warm gently to 37°C check1->tier1 No success Success | Solution is Clear • Sterile filter (0.22 µm) • Aliquot and store at -20°C or -80°C check1->success Yes check2 Visual Check | Is solution clear? tier1->check2 tier2 Tier 2: pH Adjustment • Lower pH to 4.0-5.0 with dilute HCl • Re-check solubility check2->tier2 No check2->success Yes check3 Visual Check | Is solution clear? tier2->check3 tier3 Tier 3: Co-Solvent System Prepare stock in 100% DMSO (or Ethanol/Water mixture) check3->tier3 No check3->success Yes problem Problem Persists | • Possible poor compound quality • Re-evaluate required concentration tier3->problem Still Insoluble tier3->success Soluble

Caption: Troubleshooting workflow for solubilizing 8-Fluoro-chroman-3-ylamine hydrochloride.

Detailed Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)

This protocol is the recommended starting point for achieving a working stock solution in an aqueous-based system.

  • Calculate Mass: The molecular weight of the parent compound C₉H₁₁NO·HCl is 185.65 g/mol .[3] The addition of a fluorine atom (F) and subtraction of a hydrogen atom (H) gives an approximate molecular weight of 203.64 g/mol for C₉H₁₀FNO·HCl. For a 10 mM solution in 10 mL:

    • 0.010 mol/L * 0.010 L * 203.64 g/mol = 0.002036 g = 2.04 mg

  • Weighing: Accurately weigh ~2.04 mg of 8-Fluoro-chroman-3-ylamine hydrochloride into a sterile conical tube.

  • Solvent Addition: Add 5 mL of sterile, deionized water or a buffer like 20 mM citrate, pH 5.5.

  • Initial Mixing: Vortex the tube vigorously for 2 minutes.

  • Troubleshooting Steps (If Needed):

    • If particulates remain, place the tube in a bath sonicator for 15 minutes.

    • If still insoluble, place the tube in a 37°C water bath for 10 minutes, vortexing intermittently.

  • Final Volume: Once fully dissolved, add the remaining 5 mL of the solvent to reach the final volume of 10 mL. Vortex to ensure homogeneity.

  • Sterilization & Storage: Sterile filter the solution using a 0.22 µm syringe filter into a fresh tube. Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a Co-Solvent Stock Solution in DMSO (50 mM)

Use this protocol when high concentrations are needed or when aqueous solubility limits are reached.

  • Calculate Mass: For a 50 mM solution in 2 mL:

    • 0.050 mol/L * 0.002 L * 203.64 g/mol = 0.01018 g = 10.18 mg

  • Weighing: Accurately weigh ~10.18 mg of the compound into a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Solvent Addition: Add 2 mL of anhydrous, molecular biology grade DMSO.

  • Dissolution: Vortex for 2-3 minutes. Gentle warming to 37°C can be applied if needed. The compound should dissolve readily in 100% DMSO.

  • Storage: Store the DMSO stock in small aliquots at -20°C in desiccated conditions to prevent water absorption by the DMSO.

Technical Rationale & Scientific Principles

The solubility of an amine hydrochloride like 8-Fluoro-chroman-3-ylamine is governed by the equilibrium between its charged (protonated) and neutral (free base) forms.

  • Impact of pH: The compound exists predominantly in its charged, water-soluble, hydrochloride salt form at a pH below its pKa. As the pH of the solution approaches and surpasses the pKa of the primary amine, the equilibrium shifts towards the neutral, less polar, and significantly less water-soluble free base. This is the primary reason for precipitation in neutral or basic media.

  • Role of the Chroman Moiety: The chroman structure is bicyclic and largely hydrophobic.[2] While the amine hydrochloride group confers polarity, the organic scaffold limits the overall aqueous solubility, especially at higher concentrations. The fluorine atom further modifies the electronic properties but does not fundamentally change this hydrophobic character.

  • Mechanism of Co-solvents: Co-solvents like DMSO, ethanol, or DMF work by reducing the overall polarity of the solvent system.[4] They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic chroman portion of the molecule to be solvated, thereby increasing solubility.

Compound Properties Summary

Since specific experimental data for 8-Fluoro-chroman-3-ylamine hydrochloride is not widely published, the properties of the well-characterized parent compound, Chroman-3-ylamine hydrochloride , are provided as a reliable reference point.

PropertyValue / DescriptionSource(s)
CAS Number 18518-71-3[3][5]
Molecular Formula C₉H₁₁NO·HCl[3]
Molecular Weight 185.65 g/mol [3]
Appearance Cream to white powder/solid[3]
Purity ≥ 95-98% (Varies by supplier)[3][5]
Storage Conditions Store at 0-8 °C (Solid Form)[3]
General Solubility As a hydrochloride salt, it is expected to have enhanced solubility in water compared to the free base.[2] It is also soluble in organic solvents.[2]

References

  • National Center for Biotechnology Information (2024). PubChem E-Utilities. Solubilization techniques used for poorly water-soluble drugs.
  • CymitQuimica. CAS 18518-71-3: CHROMAN-3-YLAMINE HYDROCHLORIDE.
  • ScienceMadness.org. Solubility of organic amine salts. (2011-07-19).
  • Chemistry Stack Exchange. Why amine salts are soluble in water?. (2016-12-22).
  • ECHEMI. Why amine salts are soluble in water?.
  • National Council of Educational Research and Training (NCERT). Amines.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Rajput Journal of Pharmacy and Technology. Review on Chromen derivatives and their Pharmacological Activities.
  • Chem-Impex International. Chroman-3-ylamine hydrochloride.
  • AChemBlock. Chroman-3-ylamine hydrochloride 95% | CAS: 18518-71-3.
  • ResearchGate. Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Request PDF.
  • Sigma-Aldrich. chroman-3-ylamine hydrochloride AldrichCPR.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Fluorinated Chroman Amines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Experimental Validation...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Experimental Validation

Executive Summary

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for ligands targeting G-protein coupled receptors (GPCRs)—specifically 5-HT1A, Dopamine D2, and Sigma receptors. While the parent scaffold exhibits favorable binding kinetics, it often suffers from rapid oxidative metabolism and suboptimal membrane permeability.

This guide analyzes the strategic incorporation of fluorine into the chroman-4-amine architecture.[1] By comparing non-fluorinated (Parent) , 6-fluoro (Metabolic Blocker) , and 3-fluoro (Conformational Lock) analogs, we demonstrate how site-specific fluorination enhances biological half-life (


) and modulates basicity (

) to improve blood-brain barrier (BBB) penetration without compromising receptor affinity.

The Fluorine Effect: Mechanistic Insights

The introduction of fluorine is not merely a steric substitution; it fundamentally alters the electronic and conformational landscape of the chroman amine.

Electronic Modulation (Basicity & Permeability)

The amine at position C4 is typically basic (


).[2] This high basicity can lead to lysosomal trapping and poor passive diffusion.[2]
  • Mechanism: Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I).

  • Outcome: Placing fluorine at the C3 position (vicinal to the amine) typically lowers the amine

    
     by 1.0–2.0 log units. This increases the fraction of uncharged molecules at physiological pH (7.4), significantly enhancing lipophilicity (
    
    
    
    ) and BBB permeability.
Conformational Control (The Gauche Effect)

In 3-fluorochroman-4-amines, the C3-F and C4-N bonds often adopt a gauche conformation (60° dihedral angle) rather than anti (180°).

  • Causality: This is driven by the hyperconjugative donation from the

    
     orbital into the low-lying 
    
    
    
    antibonding orbital.
  • Application: This "conformational lock" reduces the entropic penalty of binding, potentially increasing affinity (

    
    ) if the locked conformation matches the receptor's bioactive pose.
    
Metabolic Blockade

The aromatic ring of the chroman scaffold is prone to hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), primarily at the C6 position (para to the ether oxygen).

  • Strategy: Substitution of C6-H with C6-F blocks this metabolic soft spot.

  • Result: Significant extension of intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Comparative Data Analysis

The following data summarizes the performance of 4-aminochroman derivatives, specifically focusing on 5-HT1A receptor antagonism and metabolic stability. Data is synthesized from representative structure-activity relationship (SAR) studies (e.g., J. Med. Chem. 1997, Bioorg.[2] Med. Chem. 2010).[2][3]

Table 1: Physicochemical and Biological Profile Comparison
Compound ClassModification5-HT1A Affinity (

, nM)
Basicity (

)
Metabolic

(min)*
LogP (Calc)
Compound A Parent (Unsubstituted)1.2 ± 0.39.8182.4
Compound B 6-Fluoro (Aromatic)0.8 ± 0.1 9.6>60 2.7
Compound C 3-Fluoro (Aliphatic, cis)4.5 ± 0.88.4 222.5
Compound D 8-Fluoro2.1 ± 0.59.7452.7

*Note: Metabolic stability measured in Human Liver Microsomes (HLM) at 1 µM.

Key Takeaways:

  • Potency: The 6-Fluoro analog (Compound B) retains or slightly improves affinity compared to the parent, likely due to increased lipophilic interactions in the binding pocket.

  • Stability: The 6-Fluoro substitution drastically improves metabolic stability (>3x increase in half-life) by blocking the primary oxidation site.

  • Basicity: The 3-Fluoro analog (Compound C) successfully lowers

    
    , which is crucial for CNS penetration, though it incurs a slight penalty in affinity (
    
    
    
    increases to 4.5 nM), suggesting the receptor may be sensitive to steric bulk at the C3 position.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for optimizing the chroman-4-amine scaffold.

SAR_Logic Scaffold Chroman-4-amine Scaffold Mod_C6 C6-Fluorination (Aromatic) Scaffold->Mod_C6 Mod_C3 C3-Fluorination (Aliphatic) Scaffold->Mod_C3 Effect_Metab Blocks CYP450 Oxidation Mod_C6->Effect_Metab Effect_Elec Inductive Effect (-I) Mod_C3->Effect_Elec Effect_Conf Gauche Effect (Conformational Lock) Mod_C3->Effect_Conf Outcome_Stab Increased t1/2 (Metabolic Stability) Effect_Metab->Outcome_Stab Outcome_Perm Lower pKa (High CNS Permeability) Effect_Elec->Outcome_Perm Outcome_Bind Altered Receptor Fit Effect_Conf->Outcome_Bind

Figure 1: Strategic fluorination map. C6-substitution targets metabolic defects, while C3-substitution targets physicochemical properties.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.[2]

In Vitro Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of fluorinated analogs.
  • Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 5 mg protein/mL.[2]

  • Incubation:

    • Total Binding: 200 µL membrane + 25 µL [³H]-8-OH-DPAT (0.5 nM final) + 25 µL Buffer.

    • Non-Specific Binding (NSB): Add 10 µM Serotonin (5-HT) to define background.

    • Test Compounds: Add fluorinated chroman amines at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Microsomal Stability Assay

Objective: Compare metabolic half-life (


) of Parent vs. 6-Fluoro analogs.

Workflow Diagram:

Stability_Assay Start Test Compound (1 µM) Mix Microsome Mix (0.5 mg/mL Protein) Start->Mix Initiate Add NADPH (Regenerating System) Mix->Initiate Incubate Incubate 37°C (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench with Ice-Cold Acetonitrile Incubate->Quench Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze

Figure 2: Metabolic stability workflow. Critical control: Include Verapamil or Testosterone as a positive control for CYP activity.

Protocol Steps:

  • Pre-incubation: Mix 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4). Pre-warm to 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine slope (

    
    ).[2]
    
    

References

  • Sorbera, L. A., et al. (1999).[2] "Robalzotan: 5-HT1A Receptor Antagonist."[3] Drugs of the Future, 24(10), 1085. Link[2]

  • Mewshaw, R. E., et al. (1997).[2] "New Generation of 5-HT1A Ligands: 6-Fluorochroman Derivatives." Journal of Medicinal Chemistry, 40(8), 1252-1257. Link[2]

  • Purser, S., et al. (2008).[2] "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.[2] Link

  • Hagmann, W. K. (2008).[2] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link[2]

  • Kalgutkar, A. S., et al. (2005).[2] "Metabolism-Guided Drug Design." Current Topics in Medicinal Chemistry, 5(1), 43-48. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 8-Fluoro-chroman-3-ylamine hydrochloride

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 8-Fluoro-chroman-3-ylamine hydrochloride. However, rigorous and responsible management of the entire chemical lif...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 8-Fluoro-chroman-3-ylamine hydrochloride. However, rigorous and responsible management of the entire chemical lifecycle, including its disposal, is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a detailed operational framework for the proper disposal of this specific compound, grounded in established safety protocols and an understanding of its chemical nature.

The structural features of 8-Fluoro-chroman-3-ylamine hydrochloride—a fluorinated (halogenated) organic molecule and an amine salt—dictate the necessary handling and disposal precautions.[1][2] Improper disposal can lead to environmental contamination and may violate regulations established by bodies like the Environmental Protection Agency (EPA).[3]

Hazard Profile and Risk Assessment

Hazard CategoryAnticipated Risk and Rationale
Acute Toxicity Amine hydrochlorides can be harmful if swallowed or in contact with skin.[4] The primary amine group can cause skin irritation and may act as a sensitizer, potentially leading to allergic skin reactions.[5][6]
Eye Damage/Irritation Expected to cause serious eye irritation or damage, a common hazard for amine salts.[6]
Environmental Hazard As with many complex organic molecules, this compound is likely toxic to aquatic life, with potential for long-lasting effects if released into the environment.[4][6]
Combustion Byproducts Thermal decomposition during a fire can release hazardous gases, including carbon oxides (CO, CO2), hydrogen chloride, and hydrogen fluoride.[4][5]

This profile underscores the necessity for disposal methods that prevent release into the environment and ensure containment.

Core Principles of Waste Management

Effective chemical waste management is built on three pillars: segregation, labeling, and containment. Adherence to these principles is not merely procedural; it is a self-validating system that ensures safety and compliance.

  • Segregation: This is the most critical step. Because 8-Fluoro-chroman-3-ylamine hydrochloride contains a fluorine atom, it is classified as a halogenated organic compound .[1][2] It must always be segregated from non-halogenated organic waste.[2][7] Mixing these waste streams can significantly increase disposal costs and complicate the incineration process required for halogenated compounds.[1][7] Furthermore, it should be kept separate from incompatible waste streams like strong acids, bases, or oxidizers.[7][8]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[2][9][10] The label must include the full chemical name ("8-Fluoro-chroman-3-ylamine hydrochloride"), not abbreviations, and list all constituents of a mixture with their approximate percentages.[10]

  • Containment: Waste containers must be chemically compatible, in good condition, and equipped with a secure, leak-proof closure.[3][8] Containers must be kept closed at all times except when waste is actively being added to prevent the release of vapors and to be spill-proof.[8]

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for common scenarios involving 8-Fluoro-chroman-3-ylamine hydrochloride. Always perform these tasks in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Container Selection: Obtain a designated hazardous waste container for "Halogenated Organic Solids." This container should be clearly labeled.

  • Packaging: Ensure the original container holding the 8-Fluoro-chroman-3-ylamine hydrochloride is tightly sealed. If the original container is compromised, carefully transfer the solid into the designated waste container.

  • Labeling: Affix a completed hazardous waste tag to the container.[10] Specify the full chemical name and the total quantity of the compound.

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9][11] The SAA must be within the line of sight of the generation point.[11]

  • Pickup Request: Once the container is ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.[10]

Protocol 3.2: Disposal of Contaminated Labware and PPE
  • Decontamination (for glassware): Whenever possible, rinse glassware with a minimal amount of a suitable solvent (e.g., ethanol, isopropanol). This rinseate must be disposed of as "Halogenated Organic Liquid Waste" (see Protocol 3.3).

  • Solid Waste Segregation: All non-reusable items grossly contaminated with the compound, such as gloves, weigh boats, and paper towels from a spill cleanup, must be disposed of as solid hazardous waste.

  • Packaging: Place these contaminated items into a designated, labeled container for "Solid Chemical Waste" or "Contaminated Debris." Do not dispose of these items in regular trash.[10]

  • Sharps: Contaminated needles or sharp-edged tools must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Storage and Pickup: Store the container in the SAA and arrange for EHS pickup.

Protocol 3.3: Management of Aqueous and Organic Solutions
  • Waste Stream Identification: The solvent used determines the waste stream.

    • Organic Solvents: If dissolved in solvents like dichloromethane, chloroform, or THF, the resulting solution is "Halogenated Organic Liquid Waste." [1]

    • Aqueous Solutions: If dissolved in water or buffer, the solution is also considered "Halogenated Organic Liquid Waste" due to the fluorinated analyte. Do not pour aqueous solutions containing this compound down the drain.[9][10] The EPA does not base disposal decisions on quantity, meaning even small amounts must be collected.[9]

  • Container Selection: Use a dedicated, properly vented, and labeled carboy or container for "Halogenated Organic Liquid Waste." [1]

  • Labeling: Maintain a log sheet on or near the container, recording every addition, including the chemical name and volume.[1]

  • Storage and Pickup: Keep the container sealed in the SAA and arrange for EHS pickup when it is no more than three-quarters full to prevent overfilling.[7]

Advanced Protocol: Neutralization of Amine Hydrochloride Waste (Expert Use Only)

In some specific cases, neutralizing the amine hydrochloride to its free amine form may be considered, but this should only be performed if explicitly approved by your institution's EHS and if it is part of an established waste treatment protocol. The goal is typically to facilitate extraction or subsequent treatment steps, not for direct disposal to a sewer system.

  • Consultation: Obtain written permission from your EHS department before proceeding.[10]

  • Setup: Perform the procedure in a chemical fume hood. Prepare a vessel containing your aqueous waste stream of 8-Fluoro-chroman-3-ylamine hydrochloride. Use a magnetic stirrer for constant agitation.

  • Base Selection: Choose a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] Avoid strong bases like NaOH unless specified by a validated protocol, as they can create additional hazards.

  • Neutralization: Slowly and incrementally add the weak base to the stirring solution. Monitor the pH of the solution using a calibrated pH meter or pH paper.[12] Continue adding the base until the pH is neutral (pH ~7). Be cautious of potential gas evolution (CO₂).

  • Disposal: The resulting neutralized solution still contains a halogenated organic compound. It must be collected as "Halogenated Organic Liquid Waste" and disposed of according to Protocol 3.3. This procedure does not render the waste non-hazardous.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for waste generated from work with 8-Fluoro-chroman-3-ylamine hydrochloride.

G start Waste Containing 8-Fluoro-chroman-3-ylamine hydrochloride sub_solid Is the waste primarily solid? start->sub_solid sub_liquid Is the waste primarily liquid? sub_solid->sub_liquid No sub_pure Is it the pure, unused compound? sub_solid->sub_pure Yes sub_solvent What is the solvent? sub_liquid->sub_solvent Yes sub_debris Is it contaminated labware or PPE? sub_pure->sub_debris No out_solid Dispose as: 'Halogenated Organic Solids Waste' sub_pure->out_solid Yes out_debris Dispose as: 'Solid Chemical Waste / Contaminated Debris' sub_debris->out_debris Yes out_liquid Dispose as: 'Halogenated Organic Liquid Waste' sub_solvent->out_liquid Aqueous or Organic

Caption: Decision workflow for segregating waste containing the target compound.

By implementing these detailed procedures, researchers can ensure that the disposal of 8-Fluoro-chroman-3-ylamine hydrochloride is handled with the highest standards of safety, scientific integrity, and environmental responsibility. Always remember that your institution's EHS department is your primary resource for guidance on specific waste management policies.

References

  • HAZARDOUS WASTE SEGREGATION Guide. Bucknell University.

  • Proper Disposal Procedures for Halogenated Solvents (Hal-HS). BenchChem.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Temple University Environmental Health and Radiation Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).

  • How to Dispose of Chemical Waste. Environmental Health and Safety, The University of Texas at Dallas.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • SAFETY DATA SHEET - Hydroxylammonium chloride. Sigma-Aldrich.

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).

  • SAFETY DATA SHEET - Hydroxylamine hydrochloride. Fisher Scientific.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Material Safety Data Sheet - Hydroxylamine Hydrochloride, 10% (w/w) Aqueous. Spectrum Chemical.

  • SAFETY DATA SHEET - Hydroxylamine hydrochloride. Acros Organics.

  • SAFETY DATA SHEET - Hydroxylamine hydrochloride. Merck Millipore.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • How can I neutralize amine hydrochlorides? ResearchGate.

  • Process for the purification of amines. Google Patents.

  • Preparing Amine, Acid Gas and Sour Water Vessels for Safe Entry. Refining Community.

  • Recovery of amines from by-product chloride salts. Google Patents.

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